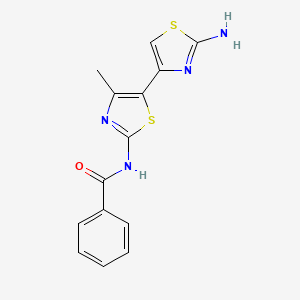![molecular formula C13H20N2OS B5588057 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride, also known as TAT2, is a synthetic compound that has been widely used in scientific research. It belongs to the family of thienyl-containing compounds that have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride is not fully understood. However, it has been shown to inhibit the activity of PKC isoforms, which are involved in various signaling pathways. 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and immune responses.
Biochemical and physiological effects:
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has also been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It is also stable and can be stored for long periods of time. However, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has some limitations. It is a small molecule that may not penetrate cellular membranes and may have limited bioavailability. Additionally, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride may have off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the research on 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride. One direction is to study its role in the regulation of ion channels and transporters, which are involved in various physiological processes. Another direction is to study its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, the development of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride derivatives with improved bioavailability and specificity may enhance its utility as a research tool and therapeutic agent.
Synthesemethoden
The synthesis of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride is a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with 3-amino-1-azepanamine in the presence of acetic anhydride and sodium acetate to form the intermediate product, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanol. The intermediate is then reacted with hydrochloric acid to obtain the final product, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride. The purity of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has also been used to study the role of protein-protein interactions in various signaling pathways. Additionally, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has been used as a probe to study the structure and function of proteins, such as the protein kinase C (PKC) isoforms.
Eigenschaften
IUPAC Name |
1-[4-[(3-aminoazepan-1-yl)methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(16)13-6-11(9-17-13)7-15-5-3-2-4-12(14)8-15/h6,9,12H,2-5,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCRLIDOPSXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3-Aminoazepan-1-yl)methyl]-2-thienyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)
![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)


![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)
![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)